molecular formula C7H6BrNO2 B1266985 2-Amino-3-bromobenzoic acid CAS No. 20776-51-6

2-Amino-3-bromobenzoic acid

Cat. No. B1266985
CAS RN: 20776-51-6
M. Wt: 216.03 g/mol
InChI Key: SRIZNTFPBWRGPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives often involves bromination, hydrolysis, diazotization, and deamination processes. For example, 3-Bromo-2-fluorobenzoic acid was synthesized from 2-amino-6-fluorobenzonitrile with an overall yield of 38% and a purity of 99.202% (HPLC), demonstrating the general approach to halogenated benzoic acids which may be applicable to 2-Amino-3-bromobenzoic acid (Zhou Peng-peng, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted through various spectroscopic and computational methods. For instance, the molecular conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using FT-IR, FT-Raman, UV, and density functional theory (DFT), highlighting the importance of such analyses in understanding the chemical behavior of brominated benzoic acids (M. Karabacak & M. Cinar, 2012).

Chemical Reactions and Properties

Chemical reactions involving halogenated benzoic acids can be diverse. For example, 3-Bromo-2-nitrobenzo[b]thiophene's reaction with amines in N,N-dimethylformamide demonstrated aromatic nucleophilic substitution with rearrangement, a reaction that could be relevant to the behavior of 2-Amino-3-bromobenzoic acid under similar conditions (F. Guerrera et al., 1995).

Physical Properties Analysis

Analyzing the physical properties of 2-Amino-3-bromobenzoic acid involves understanding its crystalline structure and stability. The crystalline structure of related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, has been elucidated through X-ray diffraction, providing insights into the molecular arrangement and hydrogen bonding patterns that could be expected for 2-Amino-3-bromobenzoic acid (N. Balamurugan et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-bromobenzoic acid, such as reactivity and stability, can be inferred from studies on similar compounds. For example, the oxidative ring-opening of 3-aminoindazoles to synthesize 2-aminobenzoates underlines the potential reactivity pathways for amino-bromobenzoic acids in oxidative conditions (Yao Zhou & Q. Song, 2018).

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Amino-3-bromobenzoic acid plays a significant role in chemical synthesis. A study highlighted a copper-catalyzed amination procedure of 2-bromobenzoic acids, leading to the efficient production of N-aryl and N-alkyl anthranilic acid derivatives. This method is noted for its high yield and has applications in metal ion-selective fluorosensing, particularly for detecting Hg(II) ions in water (Wolf et al., 2006).

Environmental Microbiology

In environmental microbiology, Pseudomonas aeruginosa strains capable of producing 2-bromobenzoic acid have been isolated. These strains can degrade various haloaromatic compounds, indicating potential applications in bioremediation and the study of microbial metabolism of halogenated organic compounds (Higson & Focht, 1990).

Spectroscopy and Molecular Structure Analysis

2-Amino-3-bromobenzoic acid is also significant in the study of molecular structures. Research using Fourier transform infrared (FTIR) and Raman spectroscopy, along with density functional theory (DFT), has been conducted to understand the molecular structure and vibrational spectra of 2-amino-5-bromobenzoic acid methyl ester, a related compound. This research provides insights into the hydrogen bonding and electronic properties of such molecules (Balamurugan et al., 2015).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, derivatives of 2-amino-3-bromobenzoic acid are used as intermediates in the synthesis of pharmaceutical compounds. For example, research has been done on synthesizing compounds like chlorantraniliprole, which are important in developing anti-cancer drugs (Zheng, 2012).

Polymer Science

In polymer science, 2-amino-3-bromobenzoic acid is studied for its role in the electrosynthesis of conducting polymers. The polymerization of aminobenzoic acids, including derivatives of 2-amino-3-bromobenzoic acid, has been investigated for their electrical conductivity and potential applications in materials science (Thiemann & Brett, 2001).

Safety And Hazards

2-Amino-3-bromobenzoic acid is classified as Acute Tox. 3 Oral according to the GHS classification . It carries the hazard statement H301, which indicates that it is toxic if swallowed . The compound should be handled with appropriate safety measures to prevent ingestion, inhalation, or contact with skin and eyes .

properties

IUPAC Name

2-amino-3-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIZNTFPBWRGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296895
Record name 2-Amino-3-bromobenzoic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromobenzoic acid

CAS RN

20776-51-6
Record name 2-Amino-3-bromobenzoic acid
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Record name 2-Amino-3-bromobenzoic acid
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Record name 20776-51-6
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Record name 2-Amino-3-bromobenzoic acid
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Record name 2-AMINO-3-BROMOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
MH Yıldırım, H Paşaoğlu, HY Odabaşoğlu… - … Acta Part A: Molecular …, 2015 - Elsevier
The benzoic acid compounds 2-amino-3,5-dibromobenzoic acid (2A35Br) and 2-amino-3,5-diiodobenzoic (2A35I) acid have been synthesized and characterized by single-crystal X-ray …
Number of citations: 5 www.sciencedirect.com
G Bentivoglio, S Nerdinger, V Kahlenberg… - … New Crystal Structures, 2010 - degruyter.com
Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K … Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K …
Number of citations: 1 www.degruyter.com
G Huang, B Liu, M Teng, Y Chen - pstorage-tf-iopjsd8797887.s3 …
… spectral data of 2-amino-3-bromobenzoic acid methyl ester … NMR spectrum of 2-amino-3-bromobenzoic acid methyl ester … spectral data of 2-amino-3-bromobenzoic acid methyl ester …
AW Francis - Journal of the American Chemical Society, 1925 - ACS Publications
… Thus, from the combined first constant of anthranilic acid, 23, it might be predicted that 2-amino-3-bromobenzoic acid (the analog of 2,6-dibromo-aniline in the bromination of anthranilic …
Number of citations: 2 pubs.acs.org
ES Ligon, J Nawyn, LV Jones, BMK Allred… - The Journal of …, 2019 - ACS Publications
… The general amidation procedure was followed using 2-amino-3-bromobenzoic acid hydrochloride 29c (1.83 g, 7.233 mmol), N,O-dimethylhydroxylamine hydrochloride (1.06 g, 10.9 …
Number of citations: 11 pubs.acs.org
ASB Santos - 2017 - run.unl.pt
… Mechanism of activation of 2-amino-3-bromobenzoic acid using DIC as coupling reagent……………………………………………………………………………………………………26 Scheme …
Number of citations: 0 run.unl.pt
F Pierre, PC Chua, SE O'Brien… - Journal of medicinal …, 2011 - ACS Publications
… Commercially available 2-amino-3-bromobenzoic acid 31 (1.00 g, 4.62 mmol) was mixed with methanol (10 mL) and concentrated sulfuric acid (1 mL). The mixture was stirred at reflux …
Number of citations: 320 pubs.acs.org
HL Wang, KL Andrews, SK Booker… - Journal of Medicinal …, 2019 - ACS Publications
… To a heterogeneous mixture of 2-amino-3-bromobenzoic acid (8.00 g, 37.0 mmol) in EtOAc (80 mL) at 0 C was added 1-propanephosphonic acid cyclic anhydride (T3P) (50 wt % …
Number of citations: 25 pubs.acs.org
M Bozdag, AM Alafeefy, AM Altamimi, F Carta… - Bioorganic & Medicinal …, 2017 - Elsevier
… The titled compound 3f was obtained according to the general procedure previously reported using 2-amino-3-bromobenzoic acid 1f and 2-isothiocyanato-benzenesulfonamide 2. 62% …
Number of citations: 15 www.sciencedirect.com
E Perspicace, S Marchais-Oberwinkler, RW Hartmann - Molecules, 2013 - mdpi.com
… Synthesis of derivatives 2a–b was achieved by a three- or a four-step reaction pathway starting from the 2-amino-3-bromobenzoic acid (8) as shown on Scheme 2. The starting material …
Number of citations: 9 www.mdpi.com

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